N-cyclohexyl-2-methyl-5-(oxolan-2-ylmethylsulfamoyl)benzamide
Overview
Description
N-cyclohexyl-2-methyl-5-(oxolan-2-ylmethylsulfamoyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methyl group, and an oxolan-2-ylmethylsulfamoyl group attached to a benzamide core. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-methyl-5-(oxolan-2-ylmethylsulfamoyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 2-methyl-5-(oxolan-2-ylmethylsulfamoyl)benzoic acid with cyclohexylamine under appropriate conditions to form the desired benzamide derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as microwave-assisted synthesis or high-pressure reactors to enhance reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-methyl-5-(oxolan-2-ylmethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Bromine, nitric acid
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the benzamide core, leading to a wide range of derivatives.
Scientific Research Applications
N-cyclohexyl-2-methyl-5-(oxolan-2-ylmethylsulfamoyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role in drug development.
Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-methyl-5-(oxolan-2-ylmethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-cyclohexyl-2-methyl-5-(oxolan-2-ylmethylsulfamoyl)benzamide can be compared with other similar compounds, such as:
N-cyclohexyl-2-(oxolan-2-ylmethylamino)acetamide: This compound shares structural similarities but differs in the presence of an acetamide group instead of a benzamide core.
N-cyclohexyl-2-((oxo(2-(2-thienylmethylene)hydrazino)acetyl)amino)benzamide: This compound has a thienylmethylene group, which imparts different chemical properties and reactivity.
Properties
IUPAC Name |
N-cyclohexyl-2-methyl-5-(oxolan-2-ylmethylsulfamoyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-14-9-10-17(26(23,24)20-13-16-8-5-11-25-16)12-18(14)19(22)21-15-6-3-2-4-7-15/h9-10,12,15-16,20H,2-8,11,13H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWAVKALXFNMIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCO2)C(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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